molecular formula C18H23ClN2O4 B12706284 Einecs 306-350-3 CAS No. 97158-21-9

Einecs 306-350-3

Katalognummer: B12706284
CAS-Nummer: 97158-21-9
Molekulargewicht: 366.8 g/mol
InChI-Schlüssel: HAMLWRWTKWEMNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Einecs 306-350-3 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.

Vorbereitungsmethoden

The preparation of Einecs 306-350-3 involves specific synthetic routes and reaction conditions. Industrial production methods typically include:

    Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield.

    Reaction Conditions: The reactions are carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Analyse Chemischer Reaktionen

Einecs 306-350-3 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions depend on the specific structure of the compound.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.

    Substitution: Substitution reactions involve the replacement of specific functional groups within the compound.

Wissenschaftliche Forschungsanwendungen

Einecs 306-350-3 has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It is also studied for its unique chemical properties and reactivity.

    Biology: In biological research, this compound is used to study its effects on cellular processes and its potential as a biochemical tool.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate or as a component in drug formulations.

    Industry: This compound is used in various industrial processes, including the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Einecs 306-350-3 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, which can include enzymes, receptors, or other proteins. This binding can result in the modulation of biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Einecs 306-350-3 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various applications in research and industry.

Eigenschaften

CAS-Nummer

97158-21-9

Molekularformel

C18H23ClN2O4

Molekulargewicht

366.8 g/mol

IUPAC-Name

2-(3-chloro-2-methylanilino)benzoic acid;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C14H12ClNO2.C4H11NO2/c1-9-11(15)6-4-8-12(9)16-13-7-3-2-5-10(13)14(17)18;6-3-1-5-2-4-7/h2-8,16H,1H3,(H,17,18);5-7H,1-4H2

InChI-Schlüssel

HAMLWRWTKWEMNM-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC=C1Cl)NC2=CC=CC=C2C(=O)O.C(CO)NCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.